

# Technical Guide: Spectroscopic Characterization of 6-Methylpyrimidine-4-carbaldehyde

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## Compound of Interest

Compound Name: *6-Methylpyrimidine-4-carbaldehyde*

CAS No.: *1073-53-6*

Cat. No.: *B089585*

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## Executive Summary & Compound Profile

**6-Methylpyrimidine-4-carbaldehyde** represents a strategic intermediate in the synthesis of antiviral and anticancer agents. Its electron-deficient pyrimidine core, coupled with a reactive formyl group, makes it a versatile electrophile but also renders it susceptible to hydration and oxidation. This guide provides the definitive spectroscopic signature required for identity validation and purity assessment.

Attribute	Details
Systematic Name	6-Methylpyrimidine-4-carbaldehyde
CAS Number	1073-53-6
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	122.12 g/mol
Physical State	Pale yellow to off-white solid
Solubility	Soluble in CHCl <sub>3</sub> , DMSO, MeOH; sparingly soluble in water

## Structural Analysis & Stability

Before interpretation, analysts must recognize the compound's tendency toward gem-diol formation. The electron-withdrawing nature of the pyrimidine ring activates the aldehyde carbonyl, facilitating reversible hydration in the presence of moisture.

- Free Aldehyde Form: Dominant in non-protic solvents (CDCl<sub>3</sub>).
- Gem-Diol (Hydrate) Form: Observable in aqueous media or wet DMSO-d<sub>6</sub> (signals shifted upfield).

## Synthesis Context

The standard synthesis involves the selective oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO<sub>2</sub>) in dioxane or acetic acid. This route often yields trace amounts of the dialdehyde or carboxylic acid over-oxidation products, which must be monitored via MS and NMR.

## Mass Spectrometry (MS) Profile

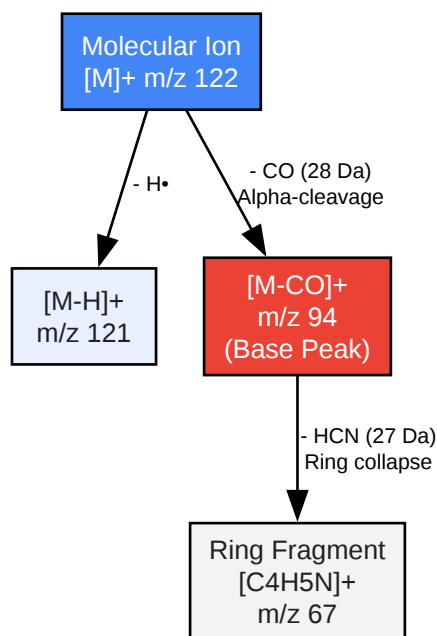
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum is characterized by a distinct molecular ion and a fragmentation pattern driven by the loss of the carbonyl functionality and subsequent ring disintegration.

## Key Diagnostic Ions (EI)

m/z	Intensity	Assignment	Fragmentation Logic
122	High	[M] <sup>+</sup>	Molecular ion (C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O). Stable aromatic core.
121	Medium	[M-H] <sup>+</sup>	Loss of aldehydic proton (common in aldehydes).
94	High	[M-CO] <sup>+</sup>	Base Peak Candidate. Extrusion of Carbon Monoxide (neutral loss of 28 Da).
93	Medium	[M-CHO] <sup>+</sup>	Radical cleavage of the formyl group.
67	Low	[C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup>	Pyrimidine ring fragmentation (Loss of HCN from m/z 94).

## Fragmentation Pathway Diagram



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Caption: Proposed EI-MS fragmentation pathway for **6-Methylpyrimidine-4-carbaldehyde** showing the characteristic loss of carbon monoxide.

## Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state) or KBr pellet.

The IR spectrum is dominated by the carbonyl stretch and the heterocyclic ring vibrations. Note that the carbonyl band may shift if the sample is hydrated.

Frequency (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Notes
1705 - 1715	Aldehyde (C=O)	Stretching	Strong, sharp band. Lower than aliphatic aldehydes due to conjugation.
2850 & 2750	Aldehyde (C-H)	Stretching	"Fermi Doublet" characteristic of aldehydes.
1580 - 1600	Pyrimidine Ring	C=N / C=C Stretch	Diagnostic aromatic heterocyclic bands.
1380 - 1440	Methyl (C-H)	Bending	Deformation of the -CH <sub>3</sub> group.

## Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub> (Preferred for aldehyde characterization) or DMSO-d<sub>6</sub>. Internal Standard: TMS (0.00 ppm).

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is simple but highly diagnostic due to the deshielding effect of the nitrogen atoms.

Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment	Structural Justification
9.98	Singlet (s)	1H	-CHO	Aldehyde proton. Highly deshielded by the carbonyl anisotropy and electron-deficient ring.
9.25	Singlet (s)	1H	H-2	Most deshielded ring proton. Located between two electronegative Nitrogen atoms (N1, N3).
7.75	Singlet (s)	1H	H-5	Aromatic proton. Less deshielded than H-2; flanked by C-CHO and C-CH <sub>3</sub> .
2.70	Singlet (s)	3H	-CH <sub>3</sub>	Methyl group attached to the aromatic ring (Position 6).

\*Note: Weak meta-coupling ( $J \sim 1.0 - 1.5$  Hz) may be observed between H-2 and H-5 in high-resolution spectra.

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Shift ( $\delta$ ppm)	Assignment	Carbon Type	Notes
191.5	-CHO	Carbonyl	Characteristic aldehyde signal.
168.2	C-6	Quaternary	Ipsso to Methyl group. [1]
159.5	C-2	Methine (CH)	Between two Nitrogens; highly deshielded.
158.8	C-4	Quaternary	Ipsso to Aldehyde group.
118.5	C-5	Methine (CH)	The most shielded ring carbon.
24.2	-CH <sub>3</sub>	Methyl	Typical heteroaromatic methyl shift.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

To ensure accurate integration and avoid hydrate confusion:

- **Dry the Sample:** Dry the solid compound under high vacuum (0.1 mbar) for 2 hours at room temperature to remove surface moisture.
- **Solvent Selection:** Use anhydrous CDCl<sub>3</sub> (stored over molecular sieves) to prevent gem-diol formation. Avoid DMSO-d<sub>6</sub> if the sample contains residual water, as the hydrate equilibrium is faster in DMSO.
- **Concentration:** Dissolve ~10 mg of compound in 0.6 mL of solvent.
- **Acquisition:** Run standard proton parameters (sw=12 ppm, d1=2s).

### Protocol B: Purity Assessment Workflow



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Caption: Step-by-step workflow for validating the identity and purity of **6-Methylpyrimidine-4-carbaldehyde**.

## References

- Synthesis & Derivatization: Roy, S., et al. (2007).[1][2] Metal complexes of pyrimidine derived ligands – Syntheses, characterization and X-ray crystal structures. Polyhedron, 26(12), 2603-2611.[3] [Link](#)[4][3]
- General Pyrimidine NMR Data: Reddy, G. S., et al. (1962). Pyrimidine NMR Shifts. Journal of the American Chemical Society, 84, 336.
- Compound Registry: CAS Common Chemistry. CAS RN: 1073-53-6.[5][6] [Link](#)

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- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. cjm.ichem.md](https://www.cjm.ichem.md) [[cjm.ichem.md](https://www.cjm.ichem.md)]
- [3. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- [4. Secure Verification](https://www.cer.ihtm.bg.ac.rs) [[cer.ihtm.bg.ac.rs](https://www.cer.ihtm.bg.ac.rs)]
- [5. 6-甲基-4-嘧啶甲醛 - CAS号 1073-53-6 - 摩贝百科](https://www.molbase.cn) [[m.molbase.cn](https://www.molbase.cn)]
- [6. CAS:1073-53-6, 6-Methylpyrimidine-4-carbaldehyde-毕得医药](https://www.bidepharm.com) [[bidepharm.com](https://www.bidepharm.com)]
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